2-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine
Description
Properties
IUPAC Name |
(3-pyrazin-2-yloxypiperidin-1-yl)-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-14(12-4-2-8-20-12)17-7-1-3-11(10-17)19-13-9-15-5-6-16-13/h2,4-6,8-9,11H,1,3,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKLBNGTGYRSPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CS2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Thiophene-2-carbonyl Group: The thiophene-2-carbonyl group is introduced via acylation reactions using thiophene-2-carbonyl chloride and a suitable base.
Coupling with Pyrazine: The final step involves coupling the piperidine intermediate with pyrazine through an ether linkage, often facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiophene-2-carbonyl moiety can be reduced to an alcohol.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, particularly at the 2- and 3-positions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene-2-ylmethanol.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Scientific Research Applications
2-{[1-(Thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene-2-carbonyl group may facilitate binding to hydrophobic pockets, while the pyrazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key analogues differ in substituents on the piperidine ring and the linker group. Below is a comparative analysis:
Physicochemical and Pharmacological Properties
Lipophilicity (LogP):
- The thiophene-2-carbonyl group increases lipophilicity (predicted LogP ~2.5) compared to sulfonamide derivatives (LogP ~1.8–2.0).
- Nitrile-containing analogues (e.g., compound in) exhibit lower LogP (~1.5) due to polar functional groups.
Synthetic Yields:
- Thiophene derivatives: Moderate yields (~40–60%) due to steric challenges in coupling bulkier thiophene groups.
- Sulfonamide derivatives: Higher yields (up to 75%) owing to efficient sulfonylation reactions.
Biological Activity (Inferred): Sulfonamide analogues (e.g., Compound 2) target enzymes like PDE10A, with IC₅₀ values in the nanomolar range. Thiophene-containing compounds may exhibit unique binding modes via sulfur-mediated interactions or aromatic stacking, though specific activity data for the target compound is pending.
Key Structural Determinants of Activity
- Piperidine vs.
- Sulfonamide vs. Carbonyl Groups: Sulfonamides enhance solubility and hydrogen-bonding capacity, while thiophene carbonyls prioritize lipophilicity and membrane permeability.
Biological Activity
The compound 2-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects.
Chemical Structure and Synthesis
The compound features a pyrazine ring substituted with a thiophene-carbonyl-piperidine moiety. The synthesis of this compound typically involves several steps:
- Formation of Thiophene-2-carbonyl Chloride : Thiophene-2-carboxylic acid is reacted with thionyl chloride.
- Synthesis of Piperidine Derivative : Piperidine is reacted with the thiophene-2-carbonyl chloride.
- Formation of Pyrazine Derivative : The pyrazine ring is functionalized with a dimethylamino group.
- Coupling Reaction : The piperidine derivative is coupled with the pyrazine derivative under basic conditions.
The resulting structure can be represented as follows:
The biological activity of 2-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the dimethylamino group and thiophene moiety enhances its binding affinity, leading to modulation of various biological processes such as:
- Antimicrobial Activity : Studies indicate that compounds containing similar structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : The compound's structural components suggest potential antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study highlighted the antimicrobial efficacy of related compounds, demonstrating activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported to be significantly lower than those of standard antibiotics, indicating strong potential for therapeutic applications .
- Anticancer Properties : In vitro studies have shown that derivatives similar to 2-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
- Anti-inflammatory Effects : Research on pyrazine derivatives has shown promising results in reducing inflammation by inhibiting COX enzymes, which are crucial in the inflammatory response . Compounds with similar structures demonstrated IC50 values comparable to established anti-inflammatory drugs.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Values |
|---|---|---|---|
| Compound A | Antimicrobial | Staphylococcus aureus | 4 µg/mL |
| Compound B | Anticancer | MCF-7 | 10 µM |
| Compound C | Anti-inflammatory | COX-2 | 0.04 µmol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
